N-phenyl-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-phenyl-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by cyclization of a suitable amidoxime with a carboxylic acid derivative.
Sulfanyl Group Introduction: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound under mild conditions.
Final Coupling: The final step involves coupling the triazole-oxadiazole intermediate with a phenylpropanamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of coordination polymers and metal-organic frameworks.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-phenyl-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can interact with thiol-containing proteins, affecting their function. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar triazole structure but lacks the oxadiazole ring.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a triazole and sulfanyl group but lacks the oxadiazole ring.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Contains a triazole ring but has different substituents.
Uniqueness
N-phenyl-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is unique due to its combination of a triazole ring, an oxadiazole ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N6O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-phenyl-3-[3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H18N6O2S/c27-17(21-15-9-5-2-6-10-15)11-12-18-22-16(26-28-18)13-29-20-23-19(24-25-20)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,27)(H,23,24,25) |
InChI Key |
QAAMWDLQFWWZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC3=NOC(=N3)CCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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